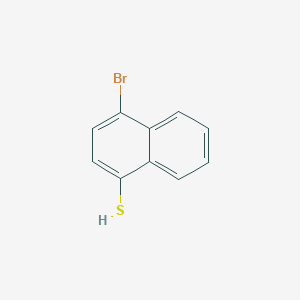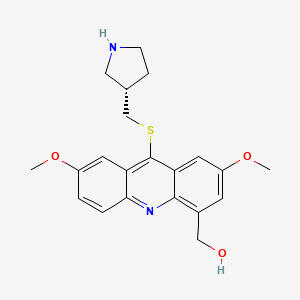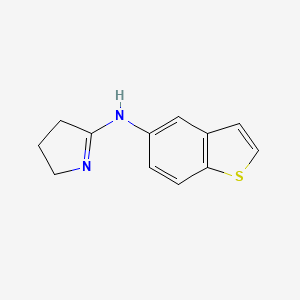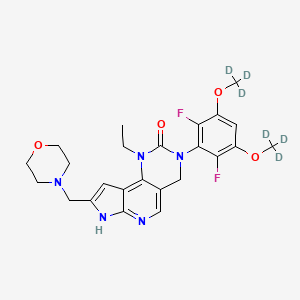
(R)-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a sulfonamide group, and a tetrahydroindole moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid typically involves multiple steps, including the formation of the tetrahydroindole core, the introduction of the fluorophenyl group, and the attachment of the sulfonamide group. Common synthetic routes may include:
Formation of Tetrahydroindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Attachment of Sulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and sulfonamide groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups makes it a versatile building block for advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(5-((4-Chlorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Methylphenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Nitrophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
Uniqueness
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents, such as chlorine, methyl, or nitro groups. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Properties
Molecular Formula |
C17H19FN2O4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[(5R)-5-[(4-fluorophenyl)sulfonylamino]-4,5,6,7-tetrahydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C17H19FN2O4S/c18-13-1-4-15(5-2-13)25(23,24)19-14-3-6-16-12(11-14)7-9-20(16)10-8-17(21)22/h1-2,4-5,7,9,14,19H,3,6,8,10-11H2,(H,21,22)/t14-/m1/s1 |
InChI Key |
ISNYWGRVYWSSCF-CQSZACIVSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
Canonical SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
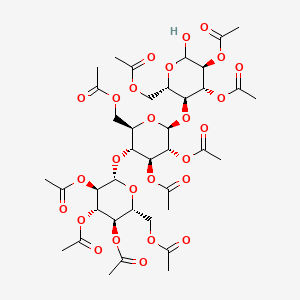
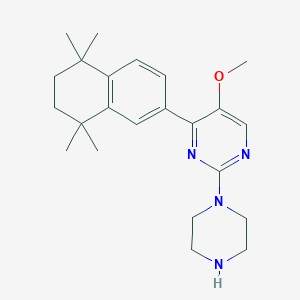
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

